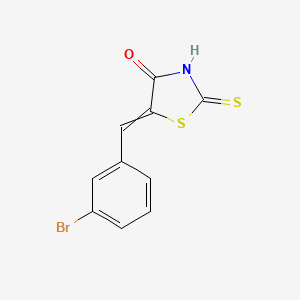
5-(3-Bromobenzylidene)-rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromobenzylidene)-rhodanine is a chemical compound that belongs to the class of rhodanine derivatives Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromobenzylidene)-rhodanine typically involves the condensation of 3-bromobenzaldehyde with rhodanine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Bromobenzylidene)-rhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromobenzylidene)-rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit kinases or proteases that play a role in cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
- 5-(4-Bromobenzylidene)-rhodanine
- 5-(3-Chlorobenzylidene)-rhodanine
- 5-(3-Methylbenzylidene)-rhodanine
Comparison: 5-(3-Bromobenzylidene)-rhodanine is unique due to the presence of the bromine atom at the 3-position of the benzylidene group. This substitution can influence the compound’s reactivity and biological activity. Compared to its analogs, such as 5-(4-Bromobenzylidene)-rhodanine, the position of the bromine atom can affect the compound’s ability to interact with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C10H6BrNOS2 |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Clave InChI |
OTYMLMRHOPDJMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



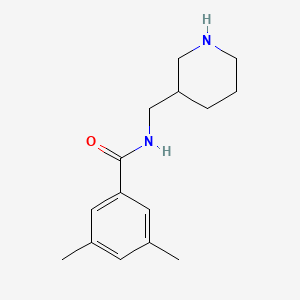

![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)
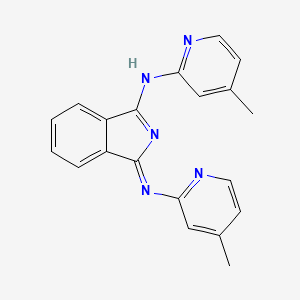
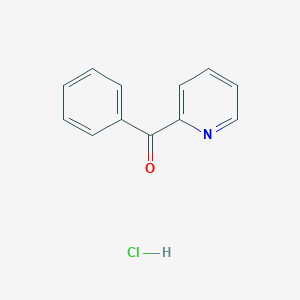
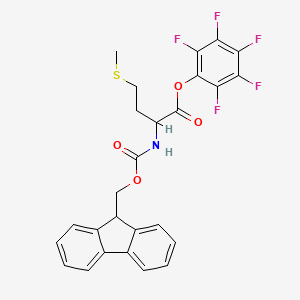
![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)


![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
